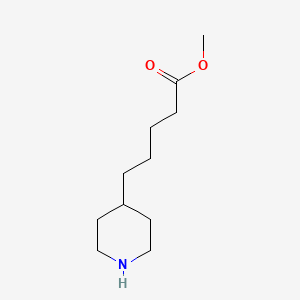

Methyl 5-(4-piperidyl)pentanoate

Description

Methyl 5-(4-piperidyl)pentanoate is a methyl ester derivative featuring a pentanoate backbone substituted with a 4-piperidyl group. This compound is hypothesized to serve as a pharmaceutical intermediate due to the prevalence of piperidine derivatives in drug discovery, particularly for central nervous system (CNS) targets or receptor modulators . Its ester group confers hydrolytic sensitivity, while the piperidyl group may enhance solubility in polar solvents under acidic conditions.

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

methyl 5-piperidin-4-ylpentanoate |

InChI |

InChI=1S/C11H21NO2/c1-14-11(13)5-3-2-4-10-6-8-12-9-7-10/h10,12H,2-9H2,1H3 |

InChI Key |

DSNOTBJUKIBYQN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCC1CCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 5-(4-piperidyl)pentanoate with analogous esters, focusing on structural features, physicochemical properties, and applications.

Key Comparisons

Structural Complexity and Reactivity this compound’s piperidyl group introduces basicity (pKa ~10–11 for piperidine derivatives) , unlike non-nitrogenated analogs like methyl pentanoate . Compared to Methyl 5-(3-hydroxyphenoxy)-pentanoate , the piperidyl group replaces the phenolic ether, reducing aromaticity but enhancing hydrogen-bonding capacity. The sulfinyl group in Methyl 5-(methylsulfinyl)pentanoate introduces chirality and oxidative reactivity, absent in the target compound.

Synthesis and Purification this compound may require amine-protection strategies during synthesis, similar to N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide . In contrast, phenoxy-substituted esters (e.g., compounds 17 and 18 in ) utilize Williamson ether synthesis without such protective steps. Purification methods (e.g., silica chromatography with hexanes/EtOAc ) are likely comparable across ester derivatives.

Simple esters like methyl pentanoate are used in biofiltration studies due to biodegradability , whereas sulfinyl or bromoindole derivatives may serve specialized synthetic roles.

Stability and Hydrolysis Methyl esters (e.g., methyl pentanoate ) hydrolyze faster than ethyl or trimethylsilyl analogs . The piperidyl group’s electron-donating effects may further modulate hydrolysis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.